Cephapirin

描述

头孢吡啶是一种第一代头孢菌素类抗生素,商品名为Cefadyl。它对多种革兰氏阳性菌和革兰氏阴性菌有效。 头孢吡啶以注射剂形式提供,用于治疗各种细菌感染 . 它在美利坚合众国已停止生产用于人类 .

准备方法

合成路线和反应条件: 头孢吡啶由7-氨基头孢烷酸 (7-ACA) 合成。合成路线涉及使7-ACA 与溴乙酰氯反应形成酰胺。 然后使该酰胺与4-硫代吡啶反应生成头孢吡啶 .

工业生产方法: 头孢吡啶的工业生产采用等电点结晶法获得高纯度头孢吡啶钠A型晶体化合物 . 该方法确保了头孢吡啶的生产具有高纯度和一致的质量。

化学反应分析

反应类型: 头孢吡啶会发生各种化学反应,包括:

氧化: 头孢吡啶在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将头孢吡啶转化为具有不同药理特性的还原形式。

取代: 取代反应涉及用其他基团取代头孢吡啶中的特定官能团,从而改变其化学性质。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常在受控条件下使用卤素和亲核试剂等试剂。

主要形成的产物: 这些反应形成的主要产物包括头孢吡啶的各种衍生物,它们具有修饰的化学结构,可能具有不同的生物活性。

科学研究应用

Clinical Applications

-

Intramammary Infections in Dairy Cattle

- Cephapirin is extensively used to treat intramammary infections (mastitis) in dairy cows. Studies demonstrate that it effectively reduces bacterial counts in milk and improves clinical outcomes in infected animals. A notable study indicated that this compound significantly reduced the presence of Staphylococcus aureus in infected mammary glands, thereby improving milk quality and yield .

-

Respiratory Infections

- In human medicine, this compound has shown effectiveness against respiratory tract infections. A clinical evaluation involving 27 patients with pulmonary infections revealed a success rate of approximately 84%, with significant improvement noted in cases of staphylococcal and streptococcal infections .

- Urinary Tract Infections

In Vitro Efficacy

This compound exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. In vitro studies have shown:

- Staphylococcus aureus : All strains tested were inhibited by concentrations as low as 5 µg/ml .

- Escherichia coli : Effective against over 80% of strains at concentrations of 7.5 µg/ml or less .

- Klebsiella pneumoniae and Proteus mirabilis : Similar susceptibility patterns were observed, indicating broad-spectrum activity within certain bacterial families .

Resistance Patterns

The emergence of antimicrobial resistance is a significant concern with the use of this compound. Research indicates that while this compound is effective against many strains, the potential for resistance development exists, particularly with prolonged use:

- A study highlighted the risk of selecting for extended-spectrum beta-lactamase (ESBL) producing bacteria when using this compound in dairy settings .

- Monitoring programs have been established to track resistance patterns among common pathogens associated with mastitis and other infections in livestock .

Table 1: Summary of Clinical Efficacy Studies

Methodological Advances

Recent advancements have focused on developing sensitive methods for quantifying this compound levels in biological samples. For instance:

作用机制

头孢吡啶的杀菌活性源于抑制细胞壁合成。 头孢吡啶与细菌细胞壁内部的青霉素结合蛋白 (PBP) 结合,抑制细菌细胞壁合成的第三阶段和最后阶段 . 这会导致细菌细胞裂解死亡。

类似化合物:

头孢唑啉: 一种第一代头孢菌素,对革兰氏阳性菌具有广谱活性.

头孢拉定: 另一种第一代头孢菌素,用于治疗各种细菌感染.

头孢匹胺: 一种头孢菌素,其作用机制相似,但药代动力学特性不同.

头孢吡啶的独特之处: 头孢吡啶因其对青霉素结合蛋白的特定结合亲和力和对多种细菌的有效性而具有独特性。 它在兽医医学中的应用,特别是用于治疗牛乳房炎,也使其与其他头孢菌素区分开来 .

相似化合物的比较

Cefazolin: A first-generation cephalosporin with a broad spectrum of activity against gram-positive bacteria.

Cefradine: Another first-generation cephalosporin used to treat various bacterial infections.

Cefpiramide: A cephalosporin with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Cefapirin: Cefapirin is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a wide range of bacteria. Its use in veterinary medicine, particularly for treating bovine mastitis, also sets it apart from other cephalosporins .

生物活性

Cephapirin is a semisynthetic cephalosporin antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cows. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in different animal models, adverse effects, and comparative studies with other antibiotics.

Pharmacokinetics and Metabolism

This compound is metabolized primarily to desacetylthis compound in various species, including mice, rats, dogs, and humans. Studies indicate that the extent of deacetylation decreases from rodents to dogs and then to humans. The kidney plays a crucial role not only in excretion but also in the metabolism of this compound. The half-life of this compound ranges from 0.5 to 2 hours, with approximately 90% absorption noted in humans following subcutaneous administration .

Efficacy in Treating Mastitis

Case Study: Efficacy in Dairy Cows

A study conducted on dairy cows chronically infected with Staphylococcus aureus demonstrated that a 5-day treatment regimen with this compound sodium significantly improved cure rates compared to untreated controls. The bacteriological cure rate was 25.8% in treated cows versus 3.3% in controls (P = 0.013). Notably, quarter cure rates at the first sampling post-treatment were 77.6% for treated cows compared to 18% for controls (P < 0.0001) .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported. A study involving 132 patients indicated that 3.5% experienced reversible neutropenia after high doses over extended periods. Symptoms included severe agranulocytosis and maculopapular rash, particularly among female patients . In animal studies, this compound administration led to increased incidences of vomiting and weight loss in dogs at higher doses .

Comparative Studies

Noninferiority Trials

A noninferiority trial compared this compound with ceftiofur for treating nonsevere clinical mastitis. The results showed that this compound was noninferior to ceftiofur regarding bacteriological cure rates for gram-positive infections. However, ceftiofur was more effective against gram-negative cases .

Research Findings Summary

| Parameter | This compound | Ceftiofur |

|---|---|---|

| Bacteriological Cure Rate | 25.8% (vs control: 3.3%) | Higher for gram-negative cases |

| Quarter Cure Rate | 77.6% (vs control: 18%) | Not specified |

| Adverse Effects | Neutropenia (3.5%), vomiting | Vomiting at high doses |

| Metabolism | Primarily desacetylthis compound | Similar metabolic pathway |

属性

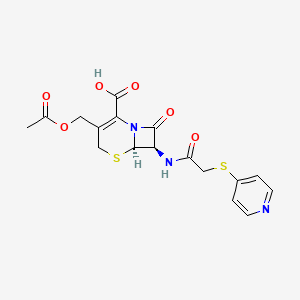

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLLWWBDSUHNEB-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24356-60-3 (mono-hydrochloride salt) | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022784 | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

21593-23-7 | |

| Record name | Cephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefapirin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefapirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefapirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHAPIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephapirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。